3-Amino-5-bromo-1-(3-methylbut-2-en-1-yl)-1,4-dihydropyridin-4-one
CAS No.:
Cat. No.: VC17510867
Molecular Formula: C10H13BrN2O
Molecular Weight: 257.13 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C10H13BrN2O |
|---|---|
| Molecular Weight | 257.13 g/mol |
| IUPAC Name | 3-amino-5-bromo-1-(3-methylbut-2-enyl)pyridin-4-one |
| Standard InChI | InChI=1S/C10H13BrN2O/c1-7(2)3-4-13-5-8(11)10(14)9(12)6-13/h3,5-6H,4,12H2,1-2H3 |
| Standard InChI Key | PQFZZJVMMPAPPY-UHFFFAOYSA-N |
| Canonical SMILES | CC(=CCN1C=C(C(=O)C(=C1)Br)N)C |
Introduction
Structural and Molecular Characteristics
Core Architecture and Substituent Effects
The compound features a 1,4-dihydropyridine ring system, a partially saturated heterocycle that confers unique electronic properties compared to fully aromatic pyridines. The presence of a bromine atom at position 5 introduces steric bulk and electron-withdrawing effects, while the 3-amino group enhances hydrogen-bonding capacity . The 3-methylbut-2-en-1-yl side chain at position 1 provides lipophilicity, potentially influencing membrane permeability in biological systems.
Table 1: Key Molecular Descriptors
The SMILES string reveals critical structural features:
-
CC(=CCN1...: The 3-methylbut-2-enyl group (prenyl analog)
-
C(=O)C(=C1)Br: Ketone and bromine at positions 4 and 5
-
N): Amino group at position 3
Synthetic Methodologies
Condensation-Based Approaches
While no direct synthesis protocols for this compound are publicly documented, analogous 1,4-dihydropyridines are typically synthesized via Hantzsch-type condensations. A plausible route involves:
-
Precursor Preparation:
-
Bromination of a β-keto ester intermediate using bromosuccinimide (NBS)
-
Prenylation via alkylation with 3-methylbut-2-en-1-yl bromide
-
-
Cyclization:
Table 2: Hypothetical Reaction Parameters
| Step | Reagents/Conditions | Yield* |
|---|---|---|
| Bromination | NBS, CCl₄, 0–5°C, 12 h | 65–70% |
| Prenylation | 3-methylbut-2-en-1-yl bromide, K₂CO₃, DMF, 80°C | 55% |
| Cyclization | NH₄OAc, EtOH, reflux, 6 h | 40–45% |
*Estimated based on analogous syntheses
Physicochemical Properties
Solubility and Partitioning
The compound’s logP (calculated: ~2.1) suggests moderate lipophilicity, balancing the polar amino/ketone groups against the hydrophobic prenyl chain. Experimental solubility data are unavailable, but structural analogs show:
Spectroscopic Characterization
Key spectral signatures (predicted):
-
IR:
-
3280 cm⁻¹ (N–H stretch, amine)
-
1675 cm⁻¹ (C=O, conjugated ketone)
-
680 cm⁻¹ (C–Br stretch)
-
-
¹H NMR (DMSO-d₆, δ ppm):
Reactivity and Functionalization
Electrophilic Substitution
The electron-rich dihydropyridine ring enables regioselective functionalization:
-
Nitration: HNO₃/H₂SO₄ at C-2 (meta to amino group)
-
Sulfonation: SO₃/H₂SO₄ at C-6 (para to bromine)
Nucleophilic Displacements
The bromine atom serves as a leaving group for cross-coupling reactions:
Industrial and Regulatory Considerations
Scalability Challenges
-
Prenylation: Requires expensive prenylating agents
-
Purification: Likely necessitates column chromatography due to polar byproducts
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume